molecular formula C7H15N3O B1284740 4-(3-Aminopropyl)piperazin-2-one CAS No. 917562-07-3

4-(3-Aminopropyl)piperazin-2-one

Cat. No.: B1284740
CAS No.: 917562-07-3
M. Wt: 157.21 g/mol
InChI Key: RRUDNGHRYYEPSK-UHFFFAOYSA-N
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Description

“4-(3-Aminopropyl)piperazin-2-one” is a chemical compound with the CAS Number: 1269039-67-9 . It has a molecular weight of 230.14 and its IUPAC name is 4-(3-aminopropyl)-2-piperazinone dihydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15N3O.2ClH/c8-2-1-4-10-5-3-9-7(11)6-10;;/h1-6,8H2,(H,9,11);2*1H . This indicates the presence of 7 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 230.14 .

Scientific Research Applications

Antibacterial Activity

  • A study by Xu et al. (2012) synthesized a Schiff base derivative of 1,4-bis(3-aminopropyl)piperazine and found it exhibited antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
  • Another study by Xu et al. (2018) reported on bis-Schiff bases containing a piperazine ring, showing good antibacterial activity against similar bacterial strains.
  • In Xu Rui-bo's (2011) research, a Schiff base synthesized from 1,4-bis(3-aminopropyl)piperazine showed active antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Antimalarial Activity

  • A review by Deprez-Poulain & Melnyk (2005) discusses the use of 1,4-bis(3-aminopropyl)piperazine in synthesizing libraries of compounds with antimalarial activities and investigating new antimalarial targets.

Applications in Chemistry

  • Yousefi et al. (2018) demonstrated that piperazine can be an efficient catalyst in the synthesis of various pharmaceutically significant compounds.
  • Research by Smith et al. (2012) utilized 1,4-bis(3-aminopropyl)piperazine in the synthesis of materials with potential applications in electronics due to their noncentrosymmetry and phase-matching capabilities.
  • A study by Höpfl et al. (1998) synthesized borinate derivatives with a piperazine structure, adding to the understanding of these heterocyclic systems.

Other Applications

  • Florenta et al. (2000) isolated a protein from Plasmodium falciparum using a compound from the 1,4-bis(3-aminopropyl)piperazine family, contributing to the understanding of malaria pathogenesis.
  • In the field of organic chemistry, Gueret et al. (2020) developed a protocol using piperazine derivatives for the synthesis of piperazines, which are important in medicinal chemistry.
  • A paper by Wang et al. (2009) described the synthesis of lanthanide oxalatophosphates using a 1,4-bis(3-aminopropyl)piperazine template, demonstrating its potential in material science.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

4-(3-aminopropyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1-6,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDNGHRYYEPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588434
Record name 4-(3-Aminopropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-07-3
Record name 4-(3-Aminopropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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